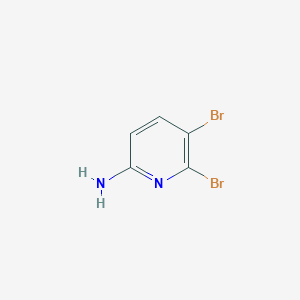
ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is C8H13NO3 . The SMILES representation of its structure is CCOC(=O)N1CC=CC(C1)O .Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a colorless or yellowish liquid with a fruity odor. Its molecular weight is 171.19 .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Biodegradation of ETBE : ETBE (ethyl tert-butyl ether), though not the same, shares structural similarities with the target compound, showing how ethers undergo biodegradation. Microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source or via cometabolism with alkanes. This process involves hydroxylation to form intermediates like acetaldehyde and tert-butyl alcohol, indicating the metabolic pathways ethers might undergo in environmental contexts (Thornton et al., 2020).
Metabolic Functionalization
Functionalization of Alkyl Moieties : This review highlights the metabolic hydroxy and carboxy functionalization of alkyl groups in drug molecules, showing how hydroxylation and further oxidation to carboxyl groups affect pharmacologic activity. Such insights could be relevant to understanding the bioactivity or detoxification processes of compounds like ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (El-Haj & Ahmed, 2020).
Synthesis and Chemical Reactivity
Synthesis of 1,4-Dihydropyridines : This review on 1,4-dihydropyridines (DHPs), which are structurally related to the query compound, discusses recent methodologies for their synthesis. The Hantzsch Condensation reaction is predominantly used, underscoring the relevance of such compounds in drug development and synthetic chemistry. This synthesis approach could potentially be applied to derivatives like ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate for creating novel therapeutic agents (Sohal, 2021).
Propiedades
IUPAC Name |
ethyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4,7,10H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWVZWCHYNYDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516118 | |
| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
66643-49-0 | |
| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














